REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2]CC.[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1.[CH2:12](N(CC)CC)[CH3:13]>>[C:9]([O:11][CH2:7][CH2:6][CH2:12][CH3:13])(=[O:10])[CH2:8][C:1]([CH3:2])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
glycol-water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
4.1 kg
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
365 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
was circulated through the reactor jacket from a bath
|
Type
|
CUSTOM
|
Details
|
to 50° C
|
Type
|
CUSTOM
|
Details
|
reached 50° C.
|
Type
|
CUSTOM
|
Details
|
reached 55° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool the reactor
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature in the range of from about 55 to about 57° C
|
Type
|
ADDITION
|
Details
|
The addition of the
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
DISTILLATION
|
Details
|
was then purified by fractional distillation at a pressure of 6 torr
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |